molecular formula C14H18N2O4 B14885630 Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B14885630
M. Wt: 278.30 g/mol
InChI Key: RBINOLYSCXOFFT-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocycles that have garnered significant attention due to their versatile biological and pharmacological activities . This particular compound is notable for its unique structure, which includes a benzoimidazole core substituted with a hydroxy-methylbutan-2-yl group and a methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors and microreactor technology. These methods offer enhanced control over reaction conditions, leading to higher yields and purity. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild temperatures.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Ammonium acetate, various catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include key signaling cascades that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate
  • Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-6-carboxylate

Uniqueness

What sets Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-8(14(2,3)19)16-11-7-9(12(17)20-4)5-6-10(11)15-13(16)18/h5-8,19H,1-4H3,(H,15,18)

InChI Key

RBINOLYSCXOFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)N1C2=C(C=CC(=C2)C(=O)OC)NC1=O

Origin of Product

United States

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